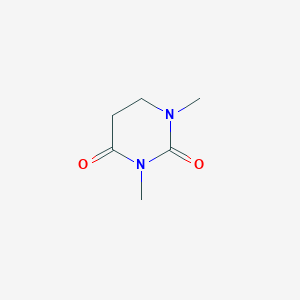
1-(2-chloroquinolin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-chloroquinolin-3-yl)ethan-1-ol” is a compound that belongs to the class of quinoline derivatives . Quinoline derivatives are important in synthetic organic chemistry due to their medicinal and pharmacological applications . They are known to exhibit antimicrobial, antimalarial, anti-inflammatory, and antiparasitic activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes have been synthesized by the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes using glacial acetic acid as a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H and 13C NMR, FT-IR, and mass spectra . Further computational studies, including prediction of pharmacokinetic and ADME-T parameters, have been conducted .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes . The reaction is catalyzed by glacial acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been assessed for their drug likeness and ADMET properties using computational analysis . They showed optimal drug scores and negligible toxicities and satisfied Lipinski’s rule of five .作用機序
将来の方向性
The future directions in the research of “1-(2-chloroquinolin-3-yl)ethan-1-ol” and similar compounds could involve designing and synthesizing novel quinoline derivatives with improved pharmacological properties . Further studies could also focus on investigating their potential as anticancer drugs .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chloroquinolin-3-yl)ethan-1-ol involves the conversion of 2-chloro-3-quinolinecarboxaldehyde to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-chloro-3-quinolinecarboxaldehyde", "Sodium borohydride", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-3-quinolinecarboxaldehyde with sodium borohydride in ethanol to form 2-chloro-3-quinolinecarboxylic acid", "Step 2: Conversion of 2-chloro-3-quinolinecarboxylic acid to 2-chloro-3-quinolinecarboxylic acid chloride using thionyl chloride", "Step 3: Reaction of 2-chloro-3-quinolinecarboxylic acid chloride with sodium hydroxide in water to form 2-chloro-3-quinolinecarboxylic acid", "Step 4: Reduction of 2-chloro-3-quinolinecarboxylic acid with sodium borohydride in ethanol to form 1-(2-chloroquinolin-3-yl)ethan-1-ol" ] } | |
CAS番号 |
94741-37-4 |
製品名 |
1-(2-chloroquinolin-3-yl)ethan-1-ol |
分子式 |
C11H10ClNO |
分子量 |
207.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



